N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a piperazine derivative that belongs to the class of tetrazole-containing compounds. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves the reaction of 4-(4-fluorobenzyl)piperazine-1-carboxylic acid with 1-phenyl-1H-tetrazole-5-carbaldehyde in the presence of a reducing agent to form the intermediate N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbaldehyde. This intermediate is then reacted with ammonium acetate in the presence of a reducing agent to form the final product.
Starting Materials
4-(4-fluorobenzyl)piperazine-1-carboxylic acid, 1-phenyl-1H-tetrazole-5-carbaldehyde, Reducing agent, Ammonium acetate
Reaction
Step 1: React 4-(4-fluorobenzyl)piperazine-1-carboxylic acid with 1-phenyl-1H-tetrazole-5-carbaldehyde in the presence of a reducing agent to form N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbaldehyde., Step 2: React N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbaldehyde with ammonium acetate in the presence of a reducing agent to form N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the angiotensin II type 1 receptor, which plays a key role in regulating blood pressure and fluid balance in the body. It also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and anxiety.
Efectos Bioquímicos Y Fisiológicos
N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to lower blood pressure and reduce the risk of cardiovascular disease. It also has anticonvulsant and analgesic properties and can alleviate symptoms of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for extended periods. However, its use in animal studies is limited due to its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the research and development of N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide. One potential area of focus is the development of more potent and selective angiotensin II type 1 receptor antagonists. Another direction is the exploration of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antihypertensive, anticonvulsant, and analgesic activities. It has also shown promising results in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c21-17-8-6-16(7-9-17)14-22-20(29)27-12-10-26(11-13-27)15-19-23-24-25-28(19)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULSWVITXCNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.